
Telmisartan-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telmisartan-d7 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist primarily used to treat hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification is particularly useful in pharmacological studies and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan-d7 involves the incorporation of deuterium atoms into the Telmisartan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to isolate and purify the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions: Telmisartan-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds.
Aplicaciones Científicas De Investigación
Telmisartan-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of Telmisartan.
Drug Development: It serves as a reference standard in the development of new antihypertensive drugs.
Biological Research: this compound is used in studies investigating the biological effects of angiotensin II receptor antagonists.
Medical Research: The compound is employed in research on hypertension, cardiovascular diseases, and related conditions.
Mecanismo De Acción
Telmisartan-d7 exerts its effects by blocking the angiotensin II type-1 receptor, which is involved in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure. Additionally, this compound may exhibit partial agonist activity towards peroxisome proliferator-activated receptor gamma, contributing to its anti-inflammatory and antiproliferative effects.
Comparación Con Compuestos Similares
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: A similar compound with comparable antihypertensive effects.
Olmesartan: Known for its high binding affinity to the angiotensin II receptor.
Uniqueness of Telmisartan-d7: this compound’s uniqueness lies in its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This makes it particularly valuable in pharmacological research and drug development.
This compound’s combination of angiotensin II receptor antagonism and partial agonist activity towards peroxisome proliferator-activated receptor gamma sets it apart from other similar compounds, offering a broader range of therapeutic effects.
Actividad Biológica
Telmisartan-d7 is a deuterated form of telmisartan, an angiotensin II receptor blocker (ARB) primarily used to manage hypertension. The biological activity of telmisartan and its derivatives, including this compound, has been extensively studied, revealing multiple therapeutic effects beyond blood pressure regulation. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, metabolic impacts, and potential applications in cancer treatment.
Overview of this compound
This compound is a labeled compound that incorporates deuterium atoms into its molecular structure. This modification can enhance the stability and metabolic profiling of the drug, allowing researchers to trace its pharmacokinetics more accurately. The primary mechanism of action remains the inhibition of the angiotensin II type 1 receptor (AT1R), which plays a crucial role in cardiovascular health and disease.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of telmisartan on various cancer cell lines, particularly glioblastoma multiforme (GBM). A study demonstrated that telmisartan significantly suppressed cell proliferation, migration, and invasion in GBM cell lines (LN229, U87MG, and LNZ308). The compound induced G0/G1 phase arrest and apoptosis through modulation of specific signaling pathways.
Key Findings:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for telmisartan were reported as follows:
- Mechanism : Telmisartan was found to regulate DNA replication and cell cycle pathways, with SOX9 identified as a downstream target influencing tumor growth .
Table 1: Effects of Telmisartan on GBM Cell Lines
Cell Line | IC50 (μM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |
---|---|---|---|
LN229 | 25.05 | 68% | 45% |
U87MG | 170.83 | 52% | 30% |
LNZ308 | 318.13 | 40% | 25% |
Metabolic Effects
Telmisartan has also been studied for its effects on metabolic parameters, particularly in diabetic models. Research indicates that telmisartan can improve blood glucose levels and lipid profiles in diabetic rats by blocking angiotensin II action on AT1 receptors and enhancing adiponectin activity.
Key Findings:
- Blood Glucose Reduction : Significant reductions in blood sugar levels were observed in streptozotocin-induced diabetic rats treated with telmisartan.
- Lipid Profile Improvement : The treatment resulted in decreased triglycerides and cholesterol levels .
Clinical Applications
Telmisartan's efficacy extends beyond hypertension management; it has shown promise in treating metabolic syndrome components such as dyslipidemia and insulin resistance. A study involving patients with essential hypertension demonstrated significant reductions in systolic (SBP) and diastolic blood pressure (DBP) when treated with telmisartan.
Table 2: Blood Pressure Changes with Telmisartan Treatment
Treatment Group | SBP Change (mmHg) | DBP Change (mmHg) |
---|---|---|
Telmisartan Monotherapy | -13.3 | -7.2 |
Telmisartan + One AHD | -10.8 | -6.5 |
Telmisartan + Two AHDs | -8.8 | -5.1 |
Propiedades
Número CAS |
1794754-60-1 |
---|---|
Fórmula molecular |
C33H30N4O2 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3,14D,15D,16D,17D |
Clave InChI |
RMMXLENWKUUMAY-ZENCXJLOSA-N |
SMILES |
CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C5=NC6=CC=CC=C6N5C)C |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C([2H])([2H])[2H])C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
SMILES canónico |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Sinónimos |
4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d7; Micardis-d7; Pritor-d7; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl]-2-biphenylcarboxylic Acid-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.